5-Norbornene-2-yl

Description

Overview of Norbornene Scaffold Significance in Contemporary Chemistry

The norbornene scaffold, a bicyclic olefin also known as bicyclo[2.2.1]hept-2-ene, has emerged as a structure of profound significance in modern chemistry. mdpi.comnbinno.com Its prominence is largely due to the strained double bond within its bridged structure, which imparts high reactivity. nbinno.comnih.gov This inherent reactivity makes norbornene and its derivatives, including the 5-norbornene-2-yl moiety, highly valuable building blocks for constructing complex molecular architectures and advanced materials. nbinno.com The scaffold's chemical accessibility, primarily through the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles, further enhances its utility. mdpi.comnbinno.com

In the realm of polymer chemistry, the norbornene unit is central to some of the most versatile cycloolefin polymerization mechanisms, particularly Ring-Opening Metathesis Polymerization (ROMP). nih.gov The relief of ring strain during polymerization serves as a powerful driving force for the reaction. nih.govrsc.org This has led to the development of high-performance polymers with unique properties, such as cyclic olefin copolymers (COCs), which are valued for their high transparency, heat resistance, and low moisture absorption. nbinno.com Beyond polymerization, the norbornene scaffold is instrumental in transition metal catalysis, where it can act as a substrate or ligand to influence reaction pathways and enhance selectivity, a crucial aspect of green chemistry and the synthesis of fine chemicals. nbinno.comrsc.org Furthermore, the rigid, three-dimensional structure of the norbornene framework has made it a compelling scaffold in medicinal chemistry for the development of novel therapeutic agents. mdpi.comnih.gov

Historical Trajectories of this compound Derivatives in Synthetic and Material Sciences

The journey of norbornene derivatives in advanced research has been marked by significant milestones. An early notable application emerged in 1994, with a study on norbornyl isothiocyanates as potential anticancer agents, demonstrating their ability to reduce mammary tumor size. mdpi.comnih.gov This study was a precursor to the extensive exploration of the norbornene scaffold in medicinal chemistry. mdpi.com

The development of well-defined catalysts for olefin metathesis, particularly Grubbs' catalysts, revolutionized the use of norbornene derivatives in materials science. This enabled the controlled synthesis of polymers via Ring-Opening Metathesis Polymerization (ROMP), a field where this compound functionalized monomers became essential. researchgate.netresearchgate.net Monomers such as this compound acetate (B1210297) and 5-norbornene-2-carboxylic acid esters were employed to create functional polymers with tailored properties. sigmaaldrich.comresearchgate.net These polymers found use in applications ranging from optical materials, benefiting from their high transparency and thermal stability, to advanced photoresists. scirp.orgresearchgate.net

In parallel, the use of this compound derivatives in addition polymerization, catalyzed by late transition metals like palladium and nickel, gained traction. researchgate.netresearchgate.net This method provided an alternative route to high molecular weight polymers while preserving the functional groups attached to the norbornene ring. researchgate.net The ability to copolymerize functional monomers like this compound acetate with ethylene (B1197577) opened pathways to novel polyethylene-based materials with enhanced properties. sigmaaldrich.comrsc.org More recently, the unique reactivity of the norbornene moiety has been harnessed in the field of bioconjugation and drug delivery, using derivatives like 5-norbornene-2-carboxylate NHS ester for labeling proteins and creating complex biological constructs. ppor.azsigmaaldrich.com

Core Research Domains and Emerging Directions in this compound Chemistry

The chemistry of this compound is centered on several key research domains, driven by its unique structural and reactive characteristics.

Polymer and Materials Science: This remains the most prominent area of application.

Ring-Opening Metathesis Polymerization (ROMP): this compound derivatives are extensively used as monomers in ROMP to synthesize a wide array of functional polymers. rsc.orgmdpi.com The high ring strain ensures efficient polymerization with various catalysts. rsc.org Research focuses on creating polymers with specific thermal, optical, and mechanical properties for applications such as advanced optical lenses, displays, and self-healing materials. researchgate.netscirp.orgelsevierpure.com

Addition Polymerization: The vinyl-type polymerization of this compound monomers using palladium or nickel catalysts is a significant field. researchgate.netresearchgate.net This approach yields polymers with a saturated backbone, which often confers high thermal stability and chemical resistance. researchgate.net An emerging direction is the synthesis of multiblock copolymers by combining different catalyst systems to create materials with both crystalline and amorphous segments. rsc.org

Copolymerization: The incorporation of this compound monomers into copolymers, such as those with ethylene, is used to produce materials that blend the properties of traditional polyolefins with the functionalities introduced by the norbornene unit. nih.govrsc.org These materials are explored for applications as compatibilizers and high-performance films. rsc.org

Organic Synthesis and Catalysis:

The norbornene scaffold, including 5-substituted variants, plays a crucial role as a transient mediator in palladium-catalyzed C-H activation reactions. nbinno.comrsc.org This strategy allows for the functionalization of otherwise unreactive C-H bonds at positions that are difficult to access through traditional methods. rsc.orgnih.gov The development of structurally modified norbornenes to control reaction selectivity is a key area of ongoing research. nih.gov

Medicinal and Biological Chemistry:

The rigid bicyclic structure of the this compound group serves as a non-planar scaffold in drug design, moving away from traditional "flatland" aromatic structures. researchgate.net Derivatives have been investigated for a range of biological activities. ppor.azresearchgate.net

An important emerging application is in bioconjugation, where the norbornene double bond participates in highly efficient and specific "click" reactions, such as the inverse electron demand Diels-Alder reaction with tetrazines. sigmaaldrich.comacs.org This allows for the precise labeling and linking of biomolecules like proteins and peptides for imaging and therapeutic applications. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of a Representative this compound Compound

This table details the properties of 5-Norbornen-2-yl acetate, a common monomer in polymer synthesis.

| Property | Value | Source |

| IUPAC Name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| CAS Number | 6143-29-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.com |

| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |

| Appearance | Clear colorless to faintly yellow liquid | chemicalbook.com |

| Boiling Point | 73-76 °C at 14 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.044 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.47 | sigmaaldrich.comchemicalbook.com |

Table 2: Research Findings on Polymerization of this compound Derivatives

This table summarizes key research findings from the polymerization of various monomers containing the this compound moiety.

| Monomer | Polymerization Type | Catalyst System | Key Findings | Reference(s) |

| This compound acetate | Copolymerization with Ethylene | Nickel catalyst system | Forms high molecular weight functionalized polyethylene (B3416737) with ester groups. | sigmaaldrich.comchemicalbook.com |

| This compound acetate | ROMP | Dinuclear Osmium Complex | Used to study the kinetics and mechanism of ring-opening metathesis polymerization. | sigmaaldrich.comchemicalbook.com |

| This compound acetate | Copolymerization with Norbornene | Bis(beta-ketonaphthylamino)Ni(II) / B(C₆F₅)₃ / AlEt₃ | Produced high molecular weight copolymers; homopolymerization of the acetate monomer alone was not effective. | researchgate.net |

| 5-Norbornene-2-carboxylic acid esters (methyl, octyl) | Addition Polymerization | Palladium(II) Complex / AgSbF₆ | Exo isomers polymerize more readily than endo isomers; high molecular weight, film-forming polymers were obtained from the exo-octyl ester. | researchgate.net |

| exo-2-(fluorene-9-ylcarboxymethyl)norborn-5-ene | ROMP | Grubbs' First Generation Catalyst | Achieved living polymerization, producing high molecular weight polymers with enhanced thermal stability (Tg up to 109 °C). | researchgate.netelsevierpure.com |

| 5-phenyl-2-norbornene | ROMP & Addition Polymerization | Not specified | Resulting polymers were sulfonated to create ionomers for use in ionic polymer-metal composite actuators. | nih.gov |

Structure

3D Structure

Properties

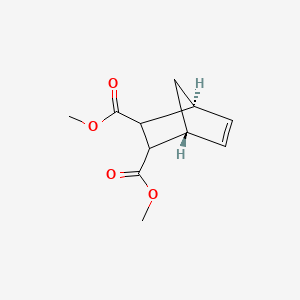

IUPAC Name |

dimethyl (1R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8?,9? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQLNJWOULYVFV-QPIHLSAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@@H]2C[C@H](C1C(=O)OC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Norbornene 2 Yl Derivatives

Diels-Alder Cycloaddition Strategies for 5-Norbornene-2-yl Core Formation

The cornerstone of this compound synthesis is the [4+2] cycloaddition reaction between a cyclopentadiene (B3395910) (the diene) and a substituted alkene (the dienophile), a classic example of the Diels-Alder reaction. masterorganicchemistry.com This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the bicyclic norbornene framework with a high degree of stereochemical control.

Strategic Selection of Diene and Dienophile in Functionalized this compound Syntheses

The rate and efficiency of the Diels-Alder reaction are profoundly influenced by the electronic nature of the diene and dienophile. In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com For the synthesis of this compound derivatives, cyclopentadiene is the quintessential diene. The dienophile, a monosubstituted alkene, is typically activated by an electron-withdrawing group (EWG) to enhance its reactivity. Common EWGs include carbonyls (aldehydes, ketones, esters), nitriles, and sulfones.

For instance, the reaction of cyclopentadiene with acrolein or methyl acrylate (B77674) readily forms the corresponding 5-norbornene-2-carboxaldehyde or methyl 5-norbornene-2-carboxylate, respectively. The presence of the EWG on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap between the diene and dienophile and a faster reaction rate.

Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. While less common for the synthesis of the basic this compound scaffold, this strategy can be employed with suitably substituted cyclopentadienes.

The choice of dienophile directly installs the initial functionality at the 2-position of the norbornene ring, which is a key handle for subsequent transformations. The table below illustrates the variety of dienophiles that can be employed in the synthesis of this compound derivatives.

| Diene | Dienophile | Electron-Withdrawing Group (EWG) | Resulting this compound Derivative |

| Cyclopentadiene | Acrylonitrile | -CN | 5-Norbornene-2-carbonitrile |

| Cyclopentadiene | Methyl acrylate | -COOCH₃ | Methyl 5-norbornene-2-carboxylate |

| Cyclopentadiene | Acrolein | -CHO | 5-Norbornene-2-carboxaldehyde |

| Cyclopentadiene | Methyl vinyl ketone | -COCH₃ | 2-Acetyl-5-norbornene |

| Cyclopentadiene | Vinylsulfonyl chloride | -SO₂Cl | 5-Norbornene-2-sulfonyl chloride |

Stereochemical Control in Diels-Alder Reactions Yielding this compound Adducts

A hallmark of the Diels-Alder reaction is its high degree of stereocontrol. When cyclopentadiene reacts with a monosubstituted alkene, the substituent on the dienophile can be oriented in one of two diastereomeric positions in the resulting bicyclic adduct: endo or exo. masterorganicchemistry.com The endo isomer is the one in which the substituent is oriented towards the longer bridge of the bicyclic system (the C5-C6 double bond), while in the exo isomer, the substituent is oriented away from it. masterorganicchemistry.com

Under kinetic control (lower reaction temperatures), the endo product is typically favored. masterorganicchemistry.com This preference, often referred to as the Alder-endo rule, is attributed to secondary orbital interactions between the p-orbitals of the electron-withdrawing group of the dienophile and the developing pi-system of the diene in the transition state. These stabilizing interactions are present in the endo transition state but absent in the exo transition state. masterorganicchemistry.com

However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.com Therefore, under conditions of thermodynamic control (higher temperatures or prolonged reaction times), the product ratio may shift to favor the exo isomer, assuming the Diels-Alder reaction is reversible.

The following table provides examples of the endo/exo selectivity observed in the Diels-Alder reaction between cyclopentadiene and various dienophiles under kinetic control.

| Dienophile | Reaction Conditions | endo:exo Ratio | Reference |

| Methyl acrylate | 25 °C | 75:25 | nih.gov |

| Acrylonitrile | 25 °C | 68:32 | nih.gov |

| Maleic anhydride (B1165640) | 25 °C | >99:1 | nih.gov |

| Methyl vinyl ketone | 25 °C | 88:12 | nih.gov |

Catalytic Modalities in Diels-Alder Synthesis of this compound Compounds

Lewis acids are widely used to catalyze the Diels-Alder reaction, often leading to significant rate enhancements and increased stereoselectivity. ias.ac.inmdpi.com A Lewis acid coordinates to the electron-withdrawing group of the dienophile, making it more electron-deficient and further lowering the energy of its LUMO. This enhanced electronic demand accelerates the reaction and often increases the preference for the endo product. masterorganicchemistry.com

Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). ias.ac.inchemrxiv.org For example, the reaction between cyclopentadiene and methyl acrylate in the presence of a Lewis acid such as tin tetrachloride shows a significant increase in the proportion of the endo adduct compared to the uncatalyzed reaction. chemrxiv.org

Chiral Lewis acids have also been developed to effect asymmetric Diels-Alder reactions, leading to the formation of enantioenriched this compound derivatives. These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one of its two faces. chemrxiv.org For instance, the use of Oppolzer's camphorsultam as a chiral auxiliary in conjunction with a Lewis acid can lead to high diastereoselectivity in the cycloaddition, which upon removal of the auxiliary, yields an enantiomerically enriched norbornene derivative. chemrxiv.org

Post-Cycloaddition Functionalization of this compound Scaffolds

Following the construction of the this compound core, a vast array of chemical transformations can be employed to further elaborate the scaffold. These functionalizations can be broadly categorized into regioselective and stereoselective approaches, targeting either the C5-C6 double bond or the substituent at the C2 position.

Regioselective Functionalization Approaches

The strained double bond in the this compound system is highly reactive towards a variety of electrophilic reagents. The facial selectivity of these additions is often dictated by steric hindrance, with reagents preferentially attacking the less hindered exo face of the molecule.

Hydroboration-Oxidation: The hydroboration-oxidation of this compound derivatives provides a reliable method for the anti-Markovnikov hydration of the double bond. The boron reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), adds to the less sterically hindered carbon of the double bond from the exo face. masterorganicchemistry.comlibretexts.org Subsequent oxidation with hydrogen peroxide and a base yields the corresponding alcohol. For example, hydroboration-oxidation of norbornene itself yields exo-norborneol with high selectivity. windows.net The regioselectivity is such that the hydroxyl group is placed at the C6 position when a substituent is present at C2.

Epoxidation: The epoxidation of the norbornene double bond can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents. researchgate.net Due to steric hindrance from the bicyclic framework, the epoxidation typically occurs from the exo face of the double bond, leading to the formation of the exo-epoxide as the major product.

Hydroalkenylation: Recent advances have demonstrated the regioselective functionalization of norbornene derivatives through transition metal catalysis. For instance, a nickel-N-heterocyclic carbene (NHC) catalyzed cross-hydroalkenylation has been shown to achieve C5-exo-selective functionalization. nih.govrsc.org

Stereoselective Transformations of this compound Moieties

The stereochemical outcome of the initial Diels-Alder reaction can be further manipulated through post-cycloaddition transformations, allowing for access to specific stereoisomers.

Isomerization and Selective Hydrolysis: As the endo adduct is the kinetic product of the Diels-Alder reaction, methods to convert it to the more stable exo isomer are of significant synthetic value. For 5-norbornene-2-carboxylic acid derivatives, this can be achieved through base-promoted isomerization. scirp.orgscirp.org Treatment of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with a strong base, such as sodium tert-butoxide, can lead to equilibration to a mixture favoring the exo isomer. Subsequent kinetically controlled hydrolysis can further enhance the proportion of the exo-acid. scirp.orgscirp.orgsemanticscholar.orgresearchgate.net

The table below summarizes the results of a study on the isomerization and selective hydrolysis of methyl 5-norbornene-2-carboxylate. semanticscholar.org

| Base | Water (equiv.) | Temperature (°C) | Final endo:exo Ratio of Carboxylic Acid |

| Sodium methoxide | 10 | 25 | 77:23 |

| Potassium tert-butoxide | 10 | 25 | 50:50 |

| Sodium tert-butoxide | 1 | 25 | 18:82 |

| Sodium tert-butoxide | 1 | 5 | 29:71 |

Stereoselective Dihydroxylation: The syn-dihydroxylation of the norbornene double bond can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a concerted mechanism, with the reagent adding to the less hindered exo face of the alkene to produce a cis-diol. The Sharpless asymmetric dihydroxylation protocol can be employed to achieve enantioselective dihydroxylation. wikipedia.org

Stereo-Selective Synthesis of Specific this compound Isomers

Kinetically Selective Hydrolysis and Isomerization Processes of this compound Esters

The stereochemistry of this compound derivatives, specifically the endo and exo isomers, plays a crucial role in their reactivity and subsequent application. Advanced synthetic strategies often require the selective synthesis of one isomer over the other. Kinetically selective hydrolysis, coupled with in-situ isomerization, presents an effective method for enriching the desired exo-isomer from a more readily available endo-rich mixture of this compound esters.

Research has demonstrated that the hydrolysis of this compound esters can be finely controlled to favor the exo-isomer. semanticscholar.orgscirp.orgscirp.org This selectivity is based on the principle that the rate of hydrolysis for the exo-isomer is significantly faster than that of the endo-isomer, a phenomenon attributed to the steric hindrance posed by the norbornene ring structure. scirp.org

Detailed studies on methyl 5-norbornene-2-carboxylate (MNBC) have elucidated the critical parameters governing this process. semanticscholar.orgscirp.orgsemanticscholar.orgresearchgate.net The choice of base, solvent, and the amount of water are paramount in achieving high exo-selectivity. For instance, the use of a strong base like sodium tert-butoxide (tBuONa) has been shown to facilitate rapid isomerization, achieving an equilibrium with approximately 60% exo-content. semanticscholar.orgscirp.orgsemanticscholar.orgresearchgate.net

When the hydrolysis is conducted with a stoichiometric amount of water in the presence of a strong base, a high degree of kinetic selectivity is observed. semanticscholar.orgscirp.org The slow, controlled addition of water ensures that the hydrolysis of the exo-ester is the kinetically preferred pathway, while the rapid isomerization maintains a supply of the exo-isomer from the endo-rich starting material. semanticscholar.orgscirp.org Conversely, the use of an excess of water leads to a rapid and non-selective hydrolysis, resulting in a product with a high endo content, reflecting the initial composition of the ester mixture. semanticscholar.orgscirp.orgscirp.org

The following table summarizes the results from the hydrolysis of an endo-rich (80/20 endo/exo) methyl 5-norbornene-2-carboxylate mixture under various conditions, illustrating the impact of the base and the amount of water on the stereochemical outcome of the resulting 5-norbornene-2-carboxylic acid (NBCA). semanticscholar.orgscirp.org

| Entry | Base | Equivalents of Water | Temperature (°C) | Time (h) | Conversion (%) | endo/exo Ratio of NBCA |

| 1 | tBuONa | 1 | 25 | 24 | 95 | 18/82 |

| 2 | tBuONa | 10 | 25 | 24 | >99 | 75/25 |

| 3 | CH3ONa | 1 | 25 | 24 | 45 | 41/59 |

| 4 | CH3ONa | 10 | 25 | 24 | >99 | 78/22 |

This kinetically selective approach provides an efficient route to obtaining exo-enriched 5-norbornene-2-carboxylic acid and its derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and advanced polymeric materials. semanticscholar.orgscirp.orgscirp.org The mechanism involves a rapid equilibrium of thermodynamic isomerization coupled with a kinetically favored hydrolysis of the exo-ester. semanticscholar.orgscirp.orgresearchgate.net

Elucidation of Reaction Mechanisms in 5 Norbornene 2 Yl Chemistry

Mechanistic Pathways of Diels-Alder Reactions to 5-Norbornene-2-yl Adducts

The primary route to the norbornene framework is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govresearchgate.net The formation of this compound adducts typically involves cyclopentadiene (B3395910) as the diene and a substituted alkene as the dienophile. rsc.org This pericyclic reaction is concerted, meaning it is believed to occur in a single, cyclic transition state without the formation of intermediates. nih.gov The driving force is the conversion of two weaker π-bonds into two more stable σ-bonds. researchgate.net

The mechanism is governed by frontier molecular orbital (FMO) theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.netnih.gov For a "normal" Diels-Alder reaction, the rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which decrease the HOMO-LUMO energy gap. researchgate.netwikipedia.org

A key feature of the Diels-Alder reaction forming substituted norbornenes is its stereoselectivity, leading to either endo or exo products. nih.gov

Endo Selectivity : The endo product is typically the kinetically favored product, meaning it forms faster. researchgate.netrsc.org This preference is explained by secondary orbital interactions in the transition state, where the π-system of the substituent on the dienophile can overlap with the developing π-bond at the C2 and C3 positions of the diene. rsc.orglatech.edu This additional electronic stabilization lowers the activation energy of the endo pathway.

Exo Selectivity : The exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance. rsc.orgacs.org At higher temperatures, the reversible nature of the Diels-Alder reaction (retro-Diels-Alder) can allow for equilibration, leading to a higher proportion of the exo product. rsc.org

Lewis acids are often used to catalyze the Diels-Alder reaction. They coordinate to the dienophile, lowering its LUMO energy and thereby accelerating the reaction and often enhancing the endo selectivity. nih.govrsc.org

Table 3.1: Factors Influencing Stereoselectivity in Diels-Alder Reactions

| Factor | Influence on Selectivity | Mechanistic Rationale |

| Temperature | Lower temperatures favor the endo (kinetic) product. Higher temperatures can favor the exo (thermodynamic) product. | The endo transition state is lower in energy due to secondary orbital interactions, but the exo product is sterically less hindered and more stable. rsc.org |

| Lewis Acid Catalysis | Generally increases the ratio of the endo product. | Coordination of the Lewis acid to the dienophile enhances secondary orbital interactions and lowers the LUMO energy. nih.govrsc.org |

| Steric Hindrance | Significant steric bulk on the reactants can favor the formation of the exo product, even under kinetic control. acs.org | Steric repulsion in the more compact endo transition state can outweigh the stabilizing secondary orbital interactions. |

| Solvent | Solvent polarity can influence the reaction rate and, to a lesser extent, the stereoselectivity. | Polar solvents can stabilize the more polar transition state of the Diels-Alder reaction. |

Detailed Mechanisms of Transition Metal-Catalyzed Reactions of this compound

The unique reactivity of the norbornene double bond makes it a key component in various transition metal-catalyzed processes. Palladium, in particular, has been extensively used to orchestrate complex transformations involving this moiety.

Palladium/Norbornene Cooperative Catalysis: Mechanistic Insights

Palladium/Norbornene cooperative catalysis, famously known as the Catellani reaction, enables the difunctionalization of aryl halides at the ipso and ortho positions in a single operation. nih.govrsc.org Norbornene acts as a transient mediator, facilitating otherwise difficult transformations. scirp.org The generally accepted catalytic cycle involves multiple palladium oxidation states (Pd(0), Pd(II), and Pd(IV)) and can be broken down into several key mechanistic steps: nih.govrsc.orgrsc.org

Oxidative Addition : The cycle typically starts with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming an arylpalladium(II) species (Ar-Pd(II)-X). nih.govrsc.org

Norbornene Insertion : The norbornene molecule undergoes a migratory insertion into the Ar-Pd bond. This carbopalladation step is crucial and results in an aryl-norbornyl-palladium(II) intermediate. nih.govrsc.org Due to the rigid bicyclic structure, β-hydride elimination is suppressed. nih.gov

C-H Activation/Palladacycle Formation : The palladium center then activates an ortho C-H bond of the aryl ring, forming a stable five-membered palladacycle. This is often the step that dictates the regioselectivity of the reaction. nih.govrsc.org This aryl-norbornyl-palladacycle (ANP) is a key intermediate in the process. rsc.orgresearchgate.net

Reaction with an Electrophile : The ANP can react with an electrophile. In many Catellani-type reactions, this involves a second oxidative addition (e.g., of an alkyl halide), which converts the Pd(II) center to a Pd(IV) intermediate. nih.govrsc.org

Reductive Elimination : The Pd(IV) intermediate undergoes reductive elimination to form a new carbon-carbon bond at the ortho position of the original aryl halide. nih.govrsc.org

Norbornene Extrusion and Termination : The final stages involve the extrusion of the norbornene molecule via a retro-carbopalladation or β-carbon elimination step. nih.govrsc.org The resulting arylpalladium(II) species then engages in a terminal cross-coupling reaction (e.g., Suzuki, Heck) at the ipso position, delivering the final product and regenerating the Pd(0) catalyst. nih.gov

Monomer Insertion Reaction Mechanisms in Polymerization Processes

The this compound group is a fundamental monomer in two major types of polymerization, each proceeding through distinct insertion mechanisms.

Vinyl Addition Polymerization : In this process, the double bond of the norbornene ring is opened, and the bicyclic structure remains intact in the polymer backbone. researchgate.net Cationic palladium and nickel catalysts are often employed. The mechanism generally involves: nih.gov

Initiation : Activation of the metal pre-catalyst generates a cationic metal-alkyl species.

Coordination and Insertion : A norbornene monomer coordinates to the cationic metal center. This is followed by the migratory insertion of the norbornene's double bond into the metal-carbon bond. Studies with (allyl)Ni(II) catalysts have shown that this first insertion occurs in a cis-exo fashion. researchgate.net

Propagation : Subsequent monomer units add in a similar fashion, leading to chain growth. NMR studies have confirmed that the polymerization with cationic palladium catalysts proceeds via a coordination-insertion mechanism. nih.gov

Termination : Chain termination can occur through pathways like β-hydrogen elimination. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) : ROMP uses the high ring strain of norbornene to drive the polymerization. nih.gov The reaction, typically catalyzed by ruthenium complexes (e.g., Grubbs catalysts), involves the cleavage of the double bond and the formation of a linear polymer with the bicyclic strain released. The mechanism proceeds via a metallacyclobutane intermediate: wikipedia.org

Initiation : The catalyst's alkylidene ligand reacts with the norbornene monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate.

Productive Cleavage : This intermediate undergoes a retro-[2+2] cycloaddition to open the norbornene ring and form a new metal-alkylidene species attached to the growing polymer chain.

Propagation : The new alkylidene reacts with another monomer, repeating the cycle. Kinetic studies have identified the formation of the metallacyclobutane ring as the rate-determining step in ROMP initiated by third-generation Grubbs catalysts. wikipedia.org The stereochemistry of substituents on the norbornene ring (exo vs. endo) significantly affects the polymerization rate, with exo isomers generally polymerizing faster. wikipedia.org

Redox Control and Mechanistic Implications in Catalytic Systems involving this compound

Redox control offers a sophisticated strategy to switch catalyst activity on and off, which has been applied to the polymerization of norbornene derivatives. By incorporating a redox-active moiety into the ligand framework of a palladium catalyst, the polymerization process can be externally controlled. rsc.org

For example, palladium complexes bearing a redox-active naphthoquinone-modified N-heterocyclic carbene (NHC) ligand have been synthesized. rsc.org The catalytic activity of these complexes in the polymerization of norbornene and this compound acetate (B1210297) can be modulated by changing the redox state of the ligand.

"ON" State : In the neutral, oxidized state, the palladium complex, upon activation, is highly active for polymerization. rsc.org

"OFF" State : Upon chemical reduction of the naphthoquinone moiety (e.g., using cobaltocene), the electronic properties of the catalyst are altered, and it becomes nearly inactive for polymerization under the same conditions. rsc.org The catalyst can be switched back to the "ON" state by re-oxidation.

This redox-switchable catalysis demonstrates that the electronic environment of the metal center, controlled by the ligand's redox state, is critical for the key mechanistic steps of monomer coordination and insertion. rsc.orgresearchgate.net

Radical Reactions and Their Mechanistic Investigations Involving this compound

Free-radical additions to the norbornene double bond exhibit distinct stereochemical outcomes that provide insight into the reaction mechanism. Investigations into the addition of various radical species (e.g., from thiols and bromo-compounds) have established a general mechanistic framework. rsc.org

The reaction proceeds via a two-step chain mechanism:

Radical Attack : The initiating radical adds to the norbornene double bond. This attack occurs exclusively from the sterically less hindered exo face of the molecule. This preference is attributed to the minimization of both steric and torsional strain effects in the transition state. rsc.org This step generates a norbornyl radical intermediate.

Chain Transfer : The intermediate radical then abstracts an atom (e.g., a hydrogen or halogen) from a chain-transfer agent to form the final product and propagate the radical chain. The direction of this chain transfer step determines the final stereochemistry of the adduct.

However, for bulkier reagents such as methylene (B1212753) bromide and methyl bromoacetate, the chain transfer can occur from the endo side, leading to a mixture of trans and exo-cis products. rsc.org This is rationalized by stereoelectronic interactions between the attacking molecule and the group that was initially added, which can overcome the increased torsional strain of the endo approach. rsc.org

Free radical alternating copolymerization of norbornene derivatives with electron-deficient alkenes like maleic anhydride (B1165640) has also been investigated, providing a route to functional polymers. researchgate.net

Bioorthogonal Chemical Reactions Utilizing this compound Reactive Handles

The this compound group serves as an excellent "reactive handle" for bioorthogonal chemistry, which involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.org The most prominent bioorthogonal reaction involving norbornene is the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines. nih.govru.nl

The mechanism of this ligation is a multi-step process: nih.govacs.org

[4+2] Cycloaddition : The reaction initiates with an IEDDA cycloaddition between the electron-rich dienophile (norbornene) and the electron-poor diene (tetrazine). This is the rate-determining step. nih.gov

Retro-Diels-Alder Elimination : The resulting bicyclic adduct is highly unstable and rapidly undergoes a retro-Diels-Alder reaction, eliminating a molecule of dinitrogen (N₂). acs.org

Isomerization/Oxidation : This elimination produces a dihydropyridazine (B8628806) intermediate, which can then isomerize or be oxidized to form the final stable pyridazine (B1198779) product. acs.org

The irreversible loss of N₂ gas makes this ligation highly efficient and non-equilibrium, a key advantage for reactions at low biological concentrations. nih.gov The reaction kinetics are exceptionally fast and proceed without the need for a catalyst. nih.gov

Table 3.4: Kinetic Comparison of Bioorthogonal Reactions

| Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) |

| IEDDA | Norbornene | Tetrazine | ~1 M⁻¹s⁻¹ wikipedia.org |

| IEDDA | trans-Cyclooctene (TCO) | Tetrazine | ~10³ - 10⁶ M⁻¹s⁻¹ researchgate.net |

| SPAAC | Cyclooctyne | Azide (B81097) | ~10⁻³ - 1 M⁻¹s⁻¹ |

| Staudinger Ligation | Phosphine (B1218219) | Azide | ~10⁻³ M⁻¹s⁻¹ |

Rate constants are approximate and can vary significantly with substitution and reaction conditions.

The stereochemistry of the norbornene handle plays a crucial role, with exo-substituted norbornenes generally reacting faster with tetrazines than their endo counterparts. researchgate.net This reactivity has been harnessed for a variety of applications, including polymer-polymer coupling, controlling RNA-guided CRISPR systems, and the metabolic labeling of glycans. nih.govrsc.orgnih.gov

Strain-Promoted Cycloaddition Reactions with this compound

The significant ring strain of the double bond in the this compound group makes it an excellent dienophile for various cycloaddition reactions, most notably the strain-promoted azide-alkene cycloaddition (SPAAC). researchgate.net This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex environments without the need for a toxic metal catalyst. researchgate.netnih.gov

The mechanism of the SPAAC involving norbornene is a [3+2] dipolar cycloaddition between the strained alkene (the dipolarophile) and an organic azide (the 1,3-dipole). researchgate.netnih.gov The key steps are:

Cycloaddition : The azide reacts with the strained double bond of the norbornene ring in a concerted fashion.

Formation of Triazoline : This cycloaddition leads to the formation of a five-membered heterocyclic ring known as a triazoline. researchgate.netnih.gov This reaction can proceed efficiently at room temperature. nih.gov

Potential Rearrangement : The resulting triazoline intermediate can be labile and may undergo subsequent reactions, such as the elimination of a nitrogen molecule (N₂) to form a highly reactive aziridine (B145994) derivative. nih.gov

The driving force for this reaction is the release of the high ring strain (~18 kcal/mol for a related cyclooctyne) inherent in the bicyclic alkene upon forming the more stable, fused triazoline ring system. nih.gov

Table 3: General Mechanism of Strain-Promoted Azide-Norbornene Cycloaddition

| Step | Description | Reactants | Product/Intermediate |

|---|---|---|---|

| [3+2] Cycloaddition | An organic azide undergoes a 1,3-dipolar cycloaddition with the strained double bond of the norbornene ring. researchgate.netnih.gov | Organic Azide, this compound | Triazoline Linkage |

| (Optional) N₂ Elimination | The triazoline intermediate can be unstable and may lose dinitrogen gas. nih.gov | Triazoline Linkage | Aziridine derivative, N₂ |

Research Findings:

The kinetics of strain-promoted cycloadditions are highly tunable and depend significantly on the electronic properties of the reactants. Early studies found that the reaction rate between aryl azides and norbornene is accelerated by the presence of electron-withdrawing substituents on the azide. researchgate.net For example, a fourfold enhancement in the reaction rate was observed when using a p-nitro substituted phenyl azide compared to an unsubstituted phenyl azide. nih.govresearchgate.net This indicates that the reaction has an inverse-electron demand character, where the Highest Occupied Molecular Orbital (HOMO) of the azide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the strained alkene. nih.govscm.com

Theoretical calculations using Density Functional Theory (DFT) have been employed to understand the origins of reactivity in these cycloadditions. acs.orgacs.org These studies confirm that the low activation energy is due to the decreased distortion energy required for the strained alkene to achieve the transition state geometry, as compared to a strain-free alkene. acs.org The unique, angularly strained geometry of the norbornene system makes it a synthetically attractive substrate for these and other cycloaddition reactions. researchgate.net

Table 4: Research Findings on Strain-Promoted Norbornene Cycloadditions

| Finding | Details | Significance | Source(s) |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups on an aryl azide reactant accelerate the cycloaddition rate with norbornene. | Demonstrates tunable reactivity and provides insight into the inverse-electron demand mechanism. | nih.govresearchgate.net |

| Rate Enhancement Data | A p-nitro substitution on phenyl azide results in a fourfold increase in reaction rate with norbornene. | Quantifies the impact of electronic modifications on reaction kinetics. | researchgate.net |

| Thermodynamic Driver | The reaction is driven by the release of the inherent ring strain of the norbornene double bond. | Explains the spontaneity and efficiency of the reaction without a catalyst. | nih.gov |

| Intermediate Product | The primary product is a triazoline, which can be unstable and lose N₂ to form an aziridine. | Characterizes the product pathway and potential for further functionalization. | nih.gov |

Polymerization of 5 Norbornene 2 Yl Monomers and Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-yl

ROMP is a powerful chain-growth polymerization technique that utilizes transition metal carbene complexes to cleave the cyclic double bond of strained cyclic olefins, such as norbornene derivatives, and propagate a linear polymer chain with double bonds in the backbone. This method allows for the synthesis of high molecular weight polymers with controlled architectures and low polydispersities when living polymerization conditions are achieved. princeton.edu

Advanced Catalyst Systems for ROMP of this compound (e.g., Grubbs, Ruthenium, Osmium-based)

The development of well-defined transition metal carbene catalysts has been pivotal in advancing ROMP. Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used due to their tolerance of various functional groups and relatively high stability. wikipedia.org

Grubbs Catalysts: First-generation Grubbs catalysts, such as (PCy₃)₂Cl₂Ru=CHPh, were among the first well-defined, air-stable Ru-based initiators for ROMP. wikipedia.org Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit significantly higher activity and improved stability compared to their first-generation counterparts. wikipedia.orgacs.org Hoveyda-Grubbs catalysts, another class of latent ruthenium catalysts, offer advantages in terms of stability and controlled initiation.

Ruthenium-based Catalysts: Beyond the Grubbs family, other ruthenium complexes have been explored for the ROMP of norbornene derivatives. These include catalysts with different ligand sets designed to tune activity, selectivity, and functional group tolerance. Some ruthenium catalysts have shown high cis-stereoselectivity in the ROMP of norbornene and its derivatives. caltech.edumdpi.com

Osmium-based Catalysts: While less common than ruthenium, osmium complexes have also demonstrated activity in the ROMP of norbornene. Dinuclear osmium complexes, such as Cp*₂Os₂Br₄, have been reported as catalysts for the ROMP of norbornene and functionalized norbornene derivatives like 5-norbornen-2-yl acetate (B1210297). illinois.edu

Kinetic and Thermodynamic Parameters Governing ROMP of this compound Derivatives

The ROMP of norbornene derivatives is typically thermodynamically favorable due to the release of ring strain upon polymerization. The kinetics of ROMP are influenced by several factors, including the catalyst structure, monomer concentration, temperature, and the presence of substituents on the norbornene ring.

The reaction proceeds via a proposed metallacyclobutane intermediate. The relative rates of initiation and propagation, as well as chain transfer and termination reactions, dictate the molecular weight control and livingness of the polymerization. For living ROMP, the initiation rate should be comparable to or faster than the propagation rate, and chain-breaking reactions should be minimal.

Studies have investigated the polymerization kinetics of different norbornene isomers, revealing differences in reactivity. For example, exo-norbornene derivatives often polymerize faster than their endo isomers due to reduced steric hindrance during monomer coordination and insertion into the metal-alkylidene bond. rsc.orgrsc.org This difference in reactivity can be exploited for controlled monomer incorporation in copolymerizations. rsc.org

Strategies for Microstructure and Stereoregularity Control in ROMP

The microstructure of polymers obtained by ROMP of norbornene derivatives includes the stereochemistry of the double bond (cis or trans) and the tacticity (arrangement of repeating units along the polymer chain, such as isotactic or syndiotactic). caltech.eduacs.org Controlling these features is crucial as they significantly impact the polymer's properties.

Catalyst design plays a key role in controlling stereoregularity. Different metal centers and ligand environments can favor the formation of cis or trans double bonds in the polymer backbone. For instance, some ruthenium catalysts have been shown to promote high cis content. caltech.edumdpi.com The tacticity of the polymer can also be influenced by the catalyst and polymerization conditions, particularly when polymerizing substituted or chiral norbornene monomers. uliege.beresearchgate.netacs.org Strategies involving catalyst design and reaction conditions are employed to achieve desired levels of cis/trans content and tacticity. caltech.edu

Synthesis of Defined Block and Graft Copolymers via ROMP of this compound Monomers

ROMP, particularly when conducted under living conditions with well-defined catalysts, is a powerful method for synthesizing block and graft copolymers containing poly(norbornene) segments. nih.govmdpi.com

Block Copolymers: Sequential addition of different norbornene monomers or other ROMPable cyclic olefins to a living polymer chain allows for the formation of block copolymers with controlled block lengths and low polydispersities. nih.govnih.gov Macroinitiators prepared by ROMP can also be used to initiate polymerization of other monomers via different mechanisms, enabling the synthesis of block copolymers with diverse chemical compositions. cmu.edu

Graft Copolymers: Graft copolymers can be synthesized using ROMP through various strategies. One approach involves polymerizing a monomer containing a pendant group that can serve as an initiation site for further ROMP or another polymerization technique, growing graft chains from the main chain. nih.govnih.govacs.orgresearchgate.net Another strategy involves using macromonomers with a ROMPable end group, which are then copolymerized with other monomers to form a main chain with pre-formed polymer grafts. capes.gov.br

Addition Polymerization of this compound Monomers

Addition polymerization of norbornene monomers involves the opening of the norbornene double bond and the formation of a saturated polymer backbone, typically through a vinyl-addition mechanism. This contrasts with ROMP, which retains unsaturation in the backbone. Addition polymers of norbornene possess rigid, saturated backbones, leading to high thermal and chemical stability and high glass transition temperatures. mdpi.com

Palladium-Based Catalyst Systems for Vinyl-Addition Polymerization of this compound

Palladium-based catalysts are prominent in the vinyl-addition polymerization of norbornene and its derivatives. Cationic palladium complexes, often in conjunction with co-catalysts like methylaluminoxane (B55162) (MAO) or borate (B1201080) co-catalysts, have shown high activity for this type of polymerization. mdpi.comresearchgate.net

Various ligand systems on the palladium center influence the catalyst's activity, stability, and the properties of the resulting polymer. N-heterocyclic carbene (NHC) ligands have been successfully employed in palladium catalyst systems for the vinyl-addition polymerization of functionalized norbornenes. mdpi.com Benzylic palladium complexes have also been identified as effective precatalysts for the vinyl-addition polymerization of substituted norbornenes. rsc.org

The stereochemistry of the addition polymerization, specifically the enchainment of the norbornene units (e.g., 2,3- or 2,7-linkages and tacticity), is influenced by the catalyst system. researchgate.netacs.org Palladium catalysts typically promote 2,3-linkages. researchgate.net Control over stereochemistry is important as it can affect the polymer's properties, such as solubility and thermal behavior. mdpi.com While achieving high molecular weight homopolymers from some functionalized norbornenes via addition polymerization can be challenging, tuning the catalyst system and polymerization conditions can lead to high molecular weight materials. mdpi.com

Nickel-Based Catalyst Systems for Addition Polymerization of this compound

Nickel-based catalyst systems are highly effective for the addition polymerization of norbornene and its derivatives, including this compound compounds. These catalysts typically operate via a coordination-insertion mechanism, which preserves the bicyclic structure of the monomer in the polymer backbone, in contrast to ROMP which opens the ring rsc.org. Cationic nickel complexes, for instance, have been shown to be excellent coordination-insertion catalysts for the polymerization of norbornene rsc.org.

Recent research has focused on developing well-defined phosphino-phenolate neutral nickel(II) catalysts that are efficient for the polymerization of norbornene and its copolymerization with norbornene derivatives. These systems, often activated with co-catalysts like B(C₆F₅)₃, can achieve high activities and yield polymers with high molecular weights, exceeding 10⁶ g mol⁻¹. rsc.org. For example, a series of β-ketiminato nickel complexes with varying substituents on the aniline (B41778) group demonstrated high activities (up to 1.35 × 10⁷ gPNB·molNi⁻¹·h⁻¹) towards norbornene addition polymerization, producing polymers with molecular weights up to 3.18 × 10⁶ x-mol.net. These catalysts also exhibit tolerance to polar groups, enabling the copolymerization of norbornene with polar derivatives such as those bearing acetate or hydroxyl functionalities x-mol.net.

The choice of supporting ligand in nickel catalysts significantly impacts their activity and the molecular weight of the resulting polymers. Studies have shown that using tertiary phosphine (B1218219) supporting ligands with cationic nickel catalysts can improve activity towards monomers like 5-ethylidene-2-norbornene (ENB), leading to low molecular weight oligomers under specific conditions rsc.org. The nature of the labile ligand in neutral nickel complexes also influences yield and molecular mass, with ligands that are easily displaced from Ni(II), such as SbPh₃, showing high activity and yielding high molecular weight polymers researchgate.net.

Data on the activity and molecular weights achieved with specific nickel catalyst systems highlight their potential for controlled polymerization of this compound derivatives.

Regio- and Stereoselectivity in Addition Polymerization of this compound

The addition polymerization of norbornene and its derivatives can lead to polymers with varying regio- and stereochemistry, which significantly influence the material properties. In vinyl-addition polymerization, the monomer can insert into the growing polymer chain in different ways, leading to variations in the connectivity and the spatial arrangement of the bicyclic units along the backbone.

Stereoregularity in vinyl-addition polynorbornenes is a key factor affecting their properties, including glass transition temperature (Tg) mdpi.com. Different catalyst systems can promote the formation of distinct stereoisomers. For instance, cis-exo insertion is expected to lead to erythro-diisotactic (meso), erythro-disyndiotactic (racemic), or erythro-atactic sequences mdpi.com. The stereochemistry of the polymer backbone, such as the arrangement of bridging carbons (C₇) in successive rings, varies depending on the insertion mode mdpi.com.

While experimental quantification of these stereoisomers can be challenging, computational studies using techniques like molecular dynamics simulations are employed to understand the relationship between chemical architecture, chain conformations, and melt structure mdpi.com. These studies suggest that meso chains can form rigid extended coils, while racemic chains may adopt helical conformations mdpi.com. The endo/exo ratio of substituents on norbornene derivatives can also influence reactivity and the properties of the resulting polymers jst.go.jp.

The propagation rate in polymerization can be influenced by the polarity and stereochemistry (exo/endo) of the substituent, with polymerization from the exo position of the norbornene vinylic bond being induced by the catalyst nih.gov. Unsubstituted norbornene has been found to be more reactive compared to norbornene substituted at the 2-position nih.gov.

Copolymerization of this compound with Other Olefins (e.g., Ethylene)

Copolymerization of this compound and its derivatives with other olefins, such as ethylene (B1197577), is a crucial route to synthesize cyclic olefin copolymers (COCs) with tailored properties. The incorporation of rigid cyclic structures from norbornene derivatives into a polyethylene (B3416737) backbone, for example, leads to materials with high glass transition temperatures (Tg), improved heat resistance, and enhanced optical clarity mdpi.comippi.ac.ir.

Nickel-based catalysts are effective for the copolymerization of norbornene with ethylene and other α-olefins rsc.orgacs.org. These catalysts can facilitate the incorporation of norbornene units into the growing polyethylene chain. Studies have shown that the use of specific nickel catalyst systems, such as those bearing phosphino-phenolate ligands, can lead to efficient copolymerization of norbornene and ethylene, with norbornene incorporation up to 30% rsc.org.

Copolymerization of ethylene with functionalized norbornene derivatives, such as 5-norbornen-2-yl acetate, using nickel catalyst systems has been shown to produce high molecular weight functionalized polyethylene sigmaaldrich.cnsigmaaldrich.com. Palladium catalysts have also been reported for the copolymerization of norbornene with polar monomers like methyl acrylate (B77674), achieving high incorporation levels mdpi.com.

The reactivity ratios of monomers in copolymerization are important for controlling the copolymer composition. In ethylene-norbornene copolymerization using metallocene catalysts, the reactivity ratio of ethylene is typically much higher than that of norbornene ippi.ac.ir. However, high copolymerization activity can still be observed, potentially indicating a lower coordination probability for norbornene but a higher insertion rate once coordinated, possibly due to the release of ring strain ippi.ac.ir.

The incorporation of norbornene derivatives into olefin copolymers can significantly impact the material's thermal properties. The glass transition temperature of ethylene-norbornene copolymers, for instance, shows a linear relationship with the norbornene content ippi.ac.iracs.org.

Alternative Polymerization Pathways (Cationic, Radical) for this compound Derivatives

While coordination-insertion polymerization is a primary method for polymerizing norbornene derivatives, alternative pathways such as cationic and radical polymerization can be employed, particularly for specific derivatives or to achieve different polymer structures.

Cationic polymerization of norbornene derivatives has been explored, although it can sometimes lead to indiscriminate linkages and potentially insoluble or non-uniform materials, including crosslinking through reactive functionalities rsc.org. However, studies have shown that certain borane-containing systems, such as B(C₆F₅)₃ in combination with co-initiators like caprylic acid, 1-phenylethanol, or water, can be highly active catalysts for the cationic polymerization of 5-alkylidene-2-norbornenes, yielding polymers with high molecular weights (up to 430,000) and high yields acs.orgfigshare.comacs.orgnsc.ru. The activity of 5-alkylidene-2-norbornenes in these systems was found to be higher compared to other derivatives like 5-vinyl-2-norbornene (B46002) or dicyclopentadiene (B1670491) figshare.comacs.orgnsc.ru. The structure of the polymer main chain units in cationic polymerization can depend on the monomer structure, with some derivatives undergoing transannular polymerization while others form addition-type polymers figshare.comnsc.ru.

Radical polymerization of norbornene itself is generally challenging, often resulting in low molecular weights and yields, and can involve intramolecular rearrangement leading to different polymer structures ugent.beresearchgate.net. However, radical copolymerization of norbornene derivatives with other monomers, such as acrylates, has been reported ugent.beacs.org. Atom transfer radical polymerization (ATRP) has been used for the controlled synthesis of acrylate/norbornene copolymers, yielding random copolymers acs.org. Free radical copolymerization of norbornene derivatives with methyl acrylate has also been conducted, although it can lead to higher molecular weights and broader molecular weight distributions compared to controlled methods like ATRP acs.org. Some norbornadiene derivatives have been successfully polymerized radically, with the resulting polymers characterized by techniques like IR and NMR spectroscopy researchgate.net.

Post-Polymerization Functionalization of Polynorbornene Backbones Derived from this compound

Post-polymerization functionalization (PPM) is a powerful strategy to modify the properties of polynorbornene backbones derived from this compound monomers and their derivatives. This approach allows for the introduction of a wide range of functionalities onto the pre-formed polymer chain, enabling the tailoring of material properties for specific applications researchgate.netnih.govresearchgate.net.

One approach to PPM involves direct C-H functionalization of the polynorbornene backbone. Metal-free, selenium-catalyzed allylic C-H amination has been demonstrated as an efficient method for the PPM of polynorbornenes produced via ROMP researchgate.netnih.govresearchgate.net. This method preserves the alkene functional groups along the polymer backbone while introducing amine functionalities, allowing for control over the degree of functionalization and tuning of thermal properties researchgate.netnih.gov.

Other PPM strategies include the use of "click" reactions and reactions targeting specific functional groups incorporated into the monomer before polymerization. For instance, polynorbornene substrates bearing N-hydroxysuccinimidyl (NHS) esters can undergo facile functionalization with amine-containing ligands via amide bond formation nih.gov. Wittig reactions have also been utilized for the PPM of ROMP-derived polynorbornene derivatives containing α-bromo ester groups, allowing for the introduction of cinnamate (B1238496) functionalities mdpi.com.

PPM enables the creation of chemically diverse macromolecules and can be used to convert polymer feedstocks into value-added products researchgate.netnih.govresearchgate.net. The ability to selectively functionalize the polymer backbone after polymerization provides a versatile route to access materials with tailored chemical and physical properties.

Stereochemistry and Isomerism in 5 Norbornene 2 Yl Compounds

Endo/Exo Isomerism in 5-Norbornene-2-yl Derivatives

The presence of the bicyclo[2.2.1]hept-5-ene core in this compound compounds leads to the existence of endo and exo stereoisomers when a substituent is located at the C2 position. The endo isomer has the substituent oriented towards the double bond, while the exo isomer has the substituent oriented away from the double bond. This difference in spatial arrangement, though seemingly subtle, results in notable variations in steric and electronic interactions.

Determinants of Endo/Exo Ratios in Synthetic Outcomes

The endo/exo ratio in the synthesis of this compound derivatives is primarily governed by the reaction conditions, particularly in the widely used Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene. The Diels-Alder reaction typically favors the endo transition state under kinetic control due to secondary orbital overlap between the π system of the dienophile and the developing π system of the diene. benchchem.com This preference often leads to a predominance of the endo isomer in the initial reaction product. scirp.orgscirp.org

However, the endo/exo ratio can be influenced by several factors:

Temperature: Higher temperatures can favor the thermodynamically more stable exo isomer. benchchem.comlatech.edu Studies on the isomerization of 5-norbornene-2,3-dicarboxylic anhydride (B1165640), for instance, show that heating the endo isomer at elevated temperatures leads to a mixture enriched in the exo isomer. latech.edu

Solvent Polarity: The polarity of the solvent can also affect the endo/exo ratio. benchchem.comtandfonline.com While some studies suggest a correlation between increasing solvent polarity and increasing endo-to-exo ratios, this is not always strictly followed and can be dependent on the specific norbornene derivative. tandfonline.com

Catalyst Choice: The use of catalysts, particularly Lewis acids in Diels-Alder reactions, can enhance reaction rates but may also alter stereochemical outcomes. benchchem.com Metal catalysts can influence the endo/exo ratio by forming complexes with one isomer preferentially. google.com For example, certain Pd-salt/ligand catalytic systems in the hydrosilylation of norbornadiene can lead to exclusive formation of the exo isomer. rsc.orgrsc.org Conversely, some Rh(I)-catalyzed hydroarylations of norbornene have shown endo selectivity. researchgate.net

Reaction Conditions (e.g., Pressure, Time): Microreactor studies have demonstrated that continuous flow conditions under high temperature and pressure can influence the exo/endo ratio, achieving ratios closer to 1:1 or even favoring the exo isomer in short reaction times. benchchem.comlatech.edu

Table 1 illustrates how different conditions can impact the endo/exo ratio in the synthesis of norbornene derivatives.

| Reaction Type | Reactants | Conditions | Typical endo/exo Ratio (Product) | Source |

| Diels-Alder Cycloaddition | Cyclopentadiene + Maleic Anhydride | Thermal (toluene) | 95:5 | benchchem.com |

| Diels-Alder Cycloaddition | Cyclopentadiene + Maleic Anhydride | ZnCl₂-catalyzed | 90:10 | benchchem.com |

| Diels-Alder Cycloaddition | Cyclopentadiene + Acrylic Compounds | Conventional | Endo-rich | scirp.org |

| Isomerization of Methyl 5-Norbornene-2-carboxylate | endo-rich MNBC | tBuONa, room temperature, 10 min | ca. 40:60 (at equilibrium) | scirp.orgresearchgate.net |

| Hydrosilylation of Norbornadiene | Norbornadiene + Organosilicon Hydrides | Pd-salt/ligand system (R-MOP ligand) | 0:100 (exo only) | rsc.orgrsc.org |

| Hydroarylation of Norbornene | Norbornene + Aromatic compounds | Rh(I)-catalyzed, with bulky carboxylic acids | Endo-selective | researchgate.net |

| Diels-Alder Cycloaddition (Microreactor) | Cyclopentadiene + Maleic Anhydride | 260 °C, 4 MPa, 2 min | 1:1.19 (exo favored) | latech.edu |

Isomerization Dynamics and Equilibrium Studies of this compound Stereoisomers

The endo and exo isomers of this compound derivatives can interconvert under certain conditions, eventually reaching a thermodynamic equilibrium. This isomerization is often facilitated by the presence of a labile proton adjacent to an electron-withdrawing group, allowing for the formation of a carbanion intermediate that can undergo inversion. scirp.orgresearchgate.net

Studies on the base-promoted isomerization of methyl 5-norbornene-2-carboxylate (MNBC) have shown that strong bases like sodium tert-butoxide (tBuONa) can rapidly achieve thermodynamic equilibrium, with the exo content reaching approximately 60% at equilibrium. scirp.orgresearchgate.net The rate of isomerization is influenced by temperature and the strength of the base. researchgate.net While the thermodynamic stability difference between the endo and exo isomers of norbornene monocarboxylates appears negligible above certain temperatures, the exo isomer is generally considered thermodynamically more stable in some norbornene derivatives like norbornene dicarboxylic acid anhydride. researchgate.net

Isomerization can also occur during polymerization processes. For instance, a palladium catalyst used in the insertion polymerization of functional norbornenes has been shown to isomerize the endo isomer to the more reactive exo isomer during the polymerization, allowing for the polymerization of predominantly endo feedstocks. rsc.orgnih.gov UV irradiation has also been reported to induce endo-to-exo isomerization. benchchem.com

Chiral this compound Systems and Enantioselective Synthetic Approaches

While the norbornene core itself is achiral, the presence of substituents at positions like C2 can introduce chirality, leading to the possibility of enantiomeric forms of this compound compounds. Enantioselective synthesis of chiral norbornene derivatives is an area of interest, particularly for applications requiring optically active polymers or intermediates.

Approaches to synthesizing chiral this compound systems and achieving enantioselectivity often involve:

Asymmetric Diels-Alder Reactions: Utilizing chiral catalysts or chiral dienophiles in the Diels-Alder reaction between cyclopentadiene and a substituted alkene can induce enantioselectivity in the formation of the norbornene adduct. scirp.org Examples include asymmetric Diels-Alder reactions using antibody catalysts or chiral acrylates and dienophiles. scirp.org

Synthesis from Chiral Precursors: Incorporating chiral groups into the molecule before or during the formation of the norbornene system can lead to chiral this compound derivatives. For example, new chiral monomers have been prepared from cis-5-norbornene-2,3-dicarboxylic anhydride and chiral alcohols derived from natural terpenes. nih.govnih.gov

Enantioselective Polymerization: Chiral polymers can be synthesized through the ring-opening metathesis polymerization (ROMP) of chiral norbornene monomers. nih.govresearchgate.net This approach allows for the creation of optically active polymeric materials with potential applications in areas like enantioselective membranes and chiral chromatography stationary phases. nih.govnih.govresearchgate.net

Research in this area focuses on developing effective chiral catalysts and synthetic strategies to control the stereochemistry and obtain high enantiomeric purity in this compound compounds and their derived polymers.

Stereochemical Influences on Reaction Kinetics and Polymerization Control

The stereochemistry of this compound monomers, specifically the endo/exo configuration, significantly impacts their reactivity in various chemical transformations, particularly in polymerization reactions like Ring-Opening Metathesis Polymerization (ROMP) and addition polymerization.

Impact of Stereochemistry on Polymerization Rates and Selectivity

The endo and exo isomers of substituted norbornenes often exhibit different polymerization rates. Generally, the exo isomer is more reactive in living ROMP than the endo isomer. scirp.orgnsf.gov This difference in reactivity can be attributed to steric and electronic factors influencing the interaction between the monomer and the polymerization catalyst.

Detailed kinetic studies using catalysts like Grubbs third generation catalyst have investigated the effect of monomer stereochemistry on ROMP rates. nsf.govrsc.org Evidence suggests that the decreased reaction rates of endo-substituted monomers may be due to significant strain induced upon formation of the metallacyclobutane intermediate, which is the rate-determining step in some ROMP systems. nsf.govrsc.org Additionally, the coordinating ability and size of substituents in the endo position can play a significant role in attenuating polymerization activity, potentially by forming chelates with the metal center that hinder monomer coordination. acs.org

Table 2 provides examples of how stereochemistry can affect polymerization rates.

| Monomer Type (Substituent) | Stereochemistry | Relative Polymerization Rate (Example System) | Source |

| Ester substituted norbornene | exo | Faster | nsf.govrsc.org |

| Ester substituted norbornene | endo | Slower | nsf.govrsc.org |

| Sulfoxide-containing norbornene | exo | Polymerizes effectively | rsc.orgchemrxiv.org |

| Sulfoxide-containing norbornene | endo | Single unit addition (SUMI) observed | rsc.orgchemrxiv.org |

| Functionalized norbornenes | exo | Faster | acs.org |

| Functionalized norbornenes | endo | Slower | acs.org |

Furthermore, stereochemistry can influence the selectivity of polymerization. In some cases, the endo isomer might lead to undesired side reactions, such as intramolecular cycloaddition to form lactones, which can reduce the yield of desired products, particularly in the synthesis of photoresist monomers. scirp.orgjst.go.jp

Attainment of Stereoregularity in Polynorbornenes from this compound

Controlling the stereochemistry during the polymerization of this compound monomers is crucial for achieving stereoregularity in the resulting polynorbornenes. Stereoregularity, which refers to the regularity of the stereochemical configuration of the repeat units along the polymer chain (tacticity and cis/trans double bond configuration in ROMP), significantly impacts the polymer's physical and mechanical properties, including crystallinity, glass transition temperature, and thermal stability. researcher.lifensf.govnih.govcaltech.eduresearchgate.net

Different polymerization mechanisms and catalyst systems offer varying degrees of control over stereoregularity:

ROMP: Ring-Opening Metathesis Polymerization of norbornene derivatives can yield polymers with controlled cis/trans double bond configurations and tacticity (isotactic, syndiotactic, or atactic). researcher.lifenih.govcaltech.eduresearchgate.net20.210.105 Well-defined metal catalysts, such as those based on ruthenium, molybdenum, or tungsten, are often employed to control the stereochemical outcome. researcher.lifenih.govcaltech.edu20.210.105nih.govmit.edu For example, certain iron complexes can produce highly stereoregular polynorbornene (e.g., 99% cis, syndiotactic). researcher.lifenih.gov The choice of catalyst and reaction conditions, including solvent, can influence the tacticity of the resulting polymer. rsc.orgprinceton.edu

Addition Polymerization: Metal-catalyzed addition polymerization of functionalized norbornenes can also lead to polynorbornenes. nih.govacs.orgmdpi.com While the endo isomer is generally less reactive in this type of polymerization, catalyst systems that can isomerize the endo to the exo isomer during the process allow for the polymerization of endo-rich mixtures. rsc.orgnih.gov Achieving stereoregularity in addition polymerization can be influenced by the catalyst structure and the stereochemistry of the monomer. researchgate.netacs.org Some approaches have demonstrated the synthesis of exo-selective polymers with enhanced side group stereoregularity using reductive Heck reactions. acs.org

Alternating Copolymerization: Stereoregular polyesters with defined cis or trans repeating units can be synthesized by the organocatalytic alternating copolymerization of cyclohexene (B86901) oxide and norbornene anhydride stereoisomers. acs.orgacs.org The stereochemistry of the resulting polyester (B1180765) can be controlled by the type of norbornene anhydride isomer used, monomer feed ratio, and reaction temperature. acs.orgacs.org

Techniques like NMR spectroscopy (¹H and ¹³C NMR) are essential for characterizing the stereochemistry of both the monomers and the resulting polymers, allowing for the determination of endo/exo ratios, cis/trans content, and tacticity. scirp.orgnsf.govrsc.orgjst.go.jpnih.govmit.edutandfonline.comcapes.gov.br Post-polymerization modifications, such as partial bromination or epoxidation, can also be used to prove the tacticity of stereoregular ROMP polymers. mit.edu

The ability to control the stereochemistry of this compound monomers and the resulting polymers is critical for tailoring the properties of polynorbornene-based materials for various advanced applications.

Advanced Spectroscopic Characterization of 5 Norbornene 2 Yl Compounds and Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-norbornene-2-yl compounds and their derived polymers. It provides invaluable information regarding the connectivity of atoms, the stereochemistry of the norbornene ring (specifically the endo and exo isomers), and the microstructure of polymers.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments for this compound Isomers

The bicyclic structure of norbornene derivatives leads to distinct chemical environments for each proton and carbon atom, resulting in characteristic signals in ¹H and ¹³C NMR spectra. The presence of the double bond and the bridgehead carbons significantly influence the chemical shifts. Furthermore, substitution at the 2-position introduces stereoisomerism (endo and exo), which can be differentiated by subtle differences in chemical shifts and coupling patterns due to the anisotropic effects of substituents and spatial proximity of protons sapub.orgsfu.ca.

For this compound derivatives, typical ¹H NMR spectra show signals for the olefinic protons (C5 and C6), the bridgehead protons (C1 and C4), the protons at the substituted carbon (C2), the protons at C3, and the bridge methylene (B1212753) protons (C7). The chemical shifts of these protons are highly sensitive to the substituent's nature and its endo or exo orientation sapub.orgsfu.ca. For instance, olefinic protons (Ha) in norbornene dicarboximide monomers typically appear around 6.39-6.36 ppm mdpi.com. Protons of the –CH– groups (Hb and Hc) are found in the range of 3.42-2.87 ppm, while methylene protons (Hd and He) are observed between 1.65 and 1.43 ppm mdpi.com. Differences in chemical shifts, particularly for protons near the substituent and the bridgehead protons, are key to distinguishing endo and exo isomers sapub.orgsfu.ca. For example, protons H5 and H6 can show significant differences in chemical shifts between exo and endo isomers sfu.ca.

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the olefinic carbons (C5 and C6), bridgehead carbons (C1 and C4), the substituted carbon (C2), C3, and the bridge methylene carbon (C7). The olefinic carbons (C=C) in norbornene dicarboximide monomers are typically observed around 138.0 ppm mdpi.com. Carbonyl carbons (C=O) in imide derivatives appear in the range of 172.5 to 177.0 ppm mdpi.com. ¹³C NMR is particularly useful for confirming the carbon skeleton and identifying different functional groups present in the molecule acs.orgkyushu-u.ac.jp. The symmetrical structure of some norbornene derivatives can be easily characterized by a limited number of signals in the ¹³C NMR spectrum beilstein-journals.org.

Here is a representative table illustrating typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in this compound derivatives, based on reported data:

| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Olefinic C-H (C5, C6) | 5.8 - 6.4 | 135 - 140 |

| Bridgehead C-H (C1, C4) | 2.8 - 3.5 | 40 - 55 |

| C-H at C2 | Varies with substituent | Varies with substituent |

| C-H at C3 | Varies with substituent | Varies with substituent |

| Bridge CH₂ (C7) | 1.0 - 1.8 | 45 - 50 |

| C=O (if present) | - | 170 - 180 |

Application of 2D NMR Techniques (COSY, HSQC, ROESY) in this compound Analysis

Two-dimensional (2D) NMR techniques are indispensable for unequivocally assigning complex ¹H and ¹³C NMR spectra of this compound compounds, especially when dealing with mixtures of isomers or complex substitution patterns nih.govunisa.itresearchgate.nettandfonline.com.